molecular formula C10H10IN3 B13324472 N-(1H-imidazol-2-ylmethyl)-3-iodoaniline

N-(1H-imidazol-2-ylmethyl)-3-iodoaniline

Cat. No.: B13324472
M. Wt: 299.11 g/mol
InChI Key: QQFGUQFUSQSBED-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-3-iodoaniline is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)-3-iodoaniline typically involves the reaction of 3-iodoaniline with a suitable imidazole derivative. One common method is the condensation reaction between 3-iodoaniline and imidazole-2-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-3-iodoaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone or potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Formation of N-(1H-imidazol-2-ylmethyl)-3-nitroaniline.

    Reduction: Formation of N-(1H-imidazol-2-ylmethyl)-3-aminoaniline.

    Substitution: Formation of N-(1H-imidazol-2-ylmethyl)-3-chloroaniline or other substituted derivatives.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-3-iodoaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-imidazol-2-ylmethyl)-3-chloroaniline
  • N-(1H-imidazol-2-ylmethyl)-3-bromoaniline
  • N-(1H-imidazol-2-ylmethyl)-3-nitroaniline

Uniqueness

N-(1H-imidazol-2-ylmethyl)-3-iodoaniline is unique due to the presence of the iodine atom, which can be easily substituted with other functional groups, making it a versatile intermediate in organic synthesis. Additionally, the iodine atom can enhance the compound’s reactivity and biological activity compared to its chloro and bromo counterparts .

Properties

Molecular Formula

C10H10IN3

Molecular Weight

299.11 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-3-iodoaniline

InChI

InChI=1S/C10H10IN3/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-6,14H,7H2,(H,12,13)

InChI Key

QQFGUQFUSQSBED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NCC2=NC=CN2

Origin of Product

United States

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